Glycolaldehyde-2-13C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

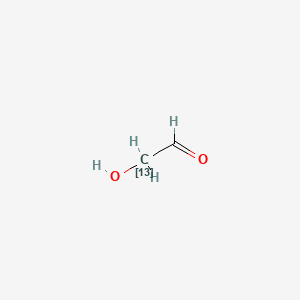

Glycolaldehyde-2-13C is a compound where the carbon isotope 13C replaces the second carbon atom in the glycolaldehyde molecule. Glycolaldehyde itself is the simplest sugar and an important intermediate in various biochemical processes. The 13C labeling allows for the tracking of the compound in metabolic studies using techniques such as nuclear magnetic resonance spectroscopy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Glycolaldehyde-2-13C can be synthesized by reacting carbon isotope-labeled cyanide with glycolaldehyde. This reaction typically involves the use of a suitable solvent and controlled temperature conditions to ensure the incorporation of the 13C isotope into the glycolaldehyde molecule .

Industrial Production Methods

Industrial production of this compound involves the use of advanced techniques to ensure high purity and yield. The process often includes the use of isotope-labeled precursors and sophisticated purification methods to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Glycolaldehyde-2-13C undergoes various types of chemical reactions, including:

Oxidation: Glycolaldehyde can be oxidized to form glycolic acid or glyoxal.

Reduction: It can be reduced to form ethylene glycol.

Condensation: Glycolaldehyde can participate in aldol condensation reactions to form larger sugar molecules.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Condensation: Aldol condensation typically requires a base such as sodium hydroxide or an acid catalyst.

Major Products

Oxidation: Glycolic acid, glyoxal.

Reduction: Ethylene glycol.

Condensation: Larger sugar molecules such as erythrose and threose.

Wissenschaftliche Forschungsanwendungen

Glycolaldehyde-2-13C has several scientific research applications:

Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.

Biology: Helps in studying the metabolic fate of glycolaldehyde in living organisms.

Medicine: Used in drug development to study the pharmacokinetics and metabolic profiles of new drugs.

Wirkmechanismus

Glycolaldehyde-2-13C exerts its effects by participating in various biochemical reactions. The 13C label allows researchers to track its metabolic pathways and understand its role in different processes. The compound can be converted into other metabolites through oxidation, reduction, and condensation reactions, providing insights into its molecular targets and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Glycolaldehyde: The non-labeled version of Glycolaldehyde-2-13C.

Formaldehyde-13C: Another 13C-labeled compound used in metabolic studies.

Acetaldehyde-13C: Used for similar purposes in tracking metabolic pathways.

Uniqueness

This compound is unique due to its specific labeling at the second carbon atom, which allows for precise tracking in metabolic studies. This specificity provides detailed insights into the biochemical processes involving glycolaldehyde, making it a valuable tool in research .

Biologische Aktivität

Glycolaldehyde-2-13C (GA-2-13C) is a stable isotope-labeled derivative of glycolaldehyde, which serves as a crucial compound in various biological and chemical research applications. Its unique labeling allows scientists to trace metabolic pathways and understand the biological mechanisms involving glycolaldehyde. This article delves into the biological activity of GA-2-13C, supported by research findings, case studies, and data tables.

Overview of this compound

Glycolaldehyde (GA) is the simplest sugar and plays a significant role in biochemical processes. The 2-13C labeling provides a powerful tool for tracking its metabolism in living organisms. GA-2-13C participates in various biochemical reactions, including oxidation, reduction, and condensation, leading to the formation of larger sugar molecules and other metabolites.

GA-2-13C is involved in several metabolic pathways, influencing cellular functions and signaling. It has been shown to:

- Enhance Inflammatory Responses : GA can stimulate vascular smooth muscle cells (VSMCs), increasing the expression of adhesion molecules like VCAM-1 and ICAM-1. This effect is mediated through the activation of TNF-α signaling pathways, leading to increased intracellular reactive oxygen species (ROS) production and phosphorylation of key proteins involved in inflammation .

- Modulate Metabolic Pathways : As a tracer in metabolic studies, GA-2-13C helps elucidate the fate of glycolaldehyde in various biological systems. It has been utilized to understand the metabolic profiles of drugs and their pharmacokinetics .

Case Studies

- Vascular Inflammation : A study investigated the effects of GA on VSMCs under TNF-α stimulation. The results indicated that GA significantly upregulated the expression of adhesion molecules in a dose-dependent manner (25–50 μM). This suggests that GA may contribute to vascular inflammation, which is crucial in atherosclerosis progression .

- Triosephosphate Isomerase Activity : Research on the enzymatic activity of triosephosphate isomerase (TIM) with GA-2-13C showed that it participates in hydron transfer reactions. The study revealed different products resulting from the reaction, indicating that GA can influence enzymatic pathways through its isotopic labeling .

Data Tables

The following table summarizes key findings from studies on GA-2-13C:

Eigenschaften

IUPAC Name |

2-hydroxyacetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2/i2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCNASOHLSPBMP-VQEHIDDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

61.045 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.